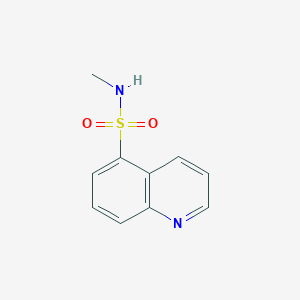

N-Methylquinoline-5-sulfonamide

カタログ番号 B2566743

CAS番号:

1436262-96-2

分子量: 222.26

InChIキー: NEFRACRMVJCLAP-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Methylquinoline-5-sulfonamide is a compound with the molecular weight of 222.27 . It is typically in powder form .

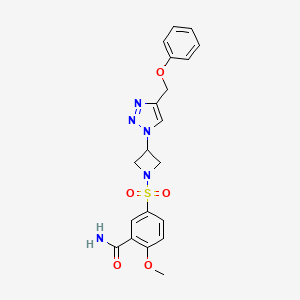

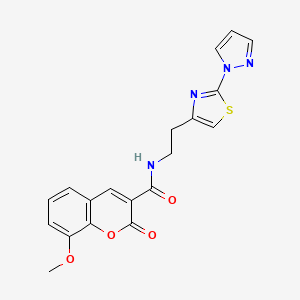

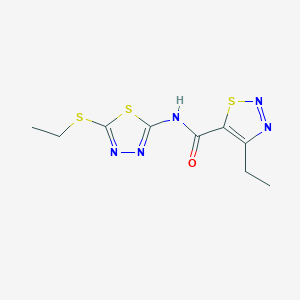

Molecular Structure Analysis

Sulfonamides, including N-Methylquinoline-5-sulfonamide, are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group . They are characterized by the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .Chemical Reactions Analysis

Sulfonamides, such as N-Methylquinoline-5-sulfonamide, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . They play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .科学的研究の応用

- Sulfonimidates , a class of organosulfur compounds, can be synthesized from N-Methylquinoline-5-sulfonamide. These species serve as precursors for drug candidates. Researchers have explored their potential in developing sulfoximine and sulfonimidamide drugs .

- Sulfonimidates have been employed as building blocks to access alternative sulfur (VI) compounds. Their decomposition at elevated temperatures provides a novel route to poly(oxothiazene) polymers and thionylphosphazene monomers and polymers .

- Sulfonimidates are sensitive to acidic conditions, making them useful as alkyl transfer reagents to acids, alcohols, and phenols. Their lability under acidic conditions allows for controlled transformations .

- Researchers have explored the use of N-Methylquinoline-5-sulfonamide derivatives in catalytic reactions. These compounds can serve as directing groups for C-H functionalization, enabling selective transformations .

- Inspired by the oxidative chlorination of thiols to sulfonyl chlorides followed by reaction with amines, N-Methylquinoline-5-sulfonamide derivatives have been investigated for the one-pot formation of sulfenamides, sulfinamides, and sulfonamides. This approach allows the simultaneous formation of three new bonds (two S-O and one S-N) in a single step .

- Cyclic variations of sulfonimidates arise when R₁ and R₃ are linked. These compounds, derived from chiral amino alcohols, can act as chiral templates in asymmetric syntheses, providing enantioselective products .

Drug Development and Medicinal Chemistry

Polymer Synthesis

Alkyl Transfer Reagents

Catalysis and Synthetic Chemistry

One-Pot Synthesis of Sulfonamides

Cyclic Sulfonimidates in Asymmetric Synthesis

作用機序

特性

IUPAC Name |

N-methylquinoline-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-11-15(13,14)10-6-2-5-9-8(10)4-3-7-12-9/h2-7,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEFRACRMVJCLAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC2=C1C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methylquinoline-5-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

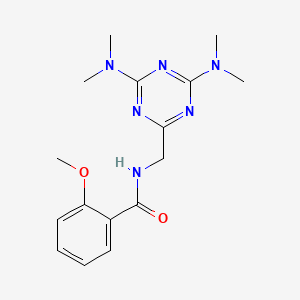

最も閲覧された

![Tert-butyl 4a-(aminomethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B2566660.png)

![2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide](/img/structure/B2566661.png)

![(5-methyl-1-phenyl-1H-pyrazol-4-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2566672.png)

![Ethyl 2-[2-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2566678.png)